![molecular formula C12H13FO2 B2578589 2-[1-(4-Fluorophenyl)cyclobutyl]acetic acid CAS No. 1358805-13-6](/img/structure/B2578589.png)
2-[1-(4-Fluorophenyl)cyclobutyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[1-(4-Fluorophenyl)cyclobutyl]acetic acid” is a chemical compound with the molecular formula C12H13FO2 and a molecular weight of 208.2288232 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The specific arrangement of these atoms forms the unique structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (208.2288232) and its molecular formula (C12H13FO2) . Information on its boiling point, melting point, and density can be found on ChemicalBook .Scientific Research Applications
Overview of Related Findings
Therapeutic Applications and Biochemical Significance
Carcinogenic Outcomes and Mechanisms : Chlorophenoxy compounds, like 2,4-D and MCPA, have been studied for their association with cancer risks. While not directly related, this highlights the interest in understanding how chemical compounds interact with biological systems, potentially offering insights into the mechanisms of action for related compounds (Stackelberg, 2013).
Gastrointestinal Safety of COX-2 Inhibitors : The comparative study on the gastrointestinal safety of different non-steroidal anti-inflammatory drugs (NSAIDs) underscores the importance of evaluating the side effects of chemical compounds in medical applications. It reflects the broader context of assessing compound safety profiles for therapeutic uses (Rostom et al., 2007).
Contrast Agents in Dermatology : The use of various contrast agents, including acetic acid, in enhancing the distinction between normal and diseased skin tissue in imaging studies highlights the potential for specific compounds to aid in diagnostic processes. Such applications demonstrate how chemical compounds can be leveraged for medical imaging and diagnostics (Ring et al., 2019).
Acetic Acid and Appetite Measures : The systematic review on the effects of acetic acid intake on appetite measures and energy consumption illustrates the interest in dietary and metabolic research. Understanding how specific chemical compounds affect metabolism and appetite can inform nutritional science and therapeutic diet planning (Hasan et al., 2022).
Chemoablation : Research into the use of acetic acid and other solutions for tissue chemoablation, particularly in the treatment of cancers, underscores the potential therapeutic applications of chemical compounds in oncology. This area of research explores how compounds can induce targeted cell death in cancerous tissues, offering insights into minimally invasive treatment options (Rehman et al., 2003).
properties
IUPAC Name |
2-[1-(4-fluorophenyl)cyclobutyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-10-4-2-9(3-5-10)12(6-1-7-12)8-11(14)15/h2-5H,1,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEJUIRKBQZZBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

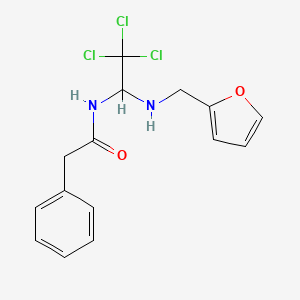
![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2578508.png)
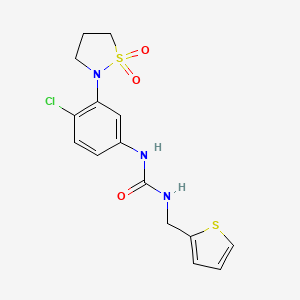
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2578510.png)
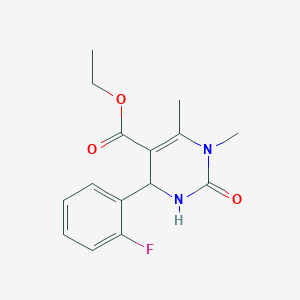
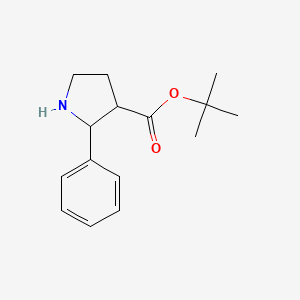
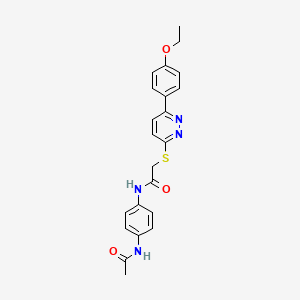
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2578519.png)
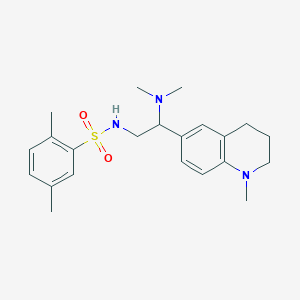

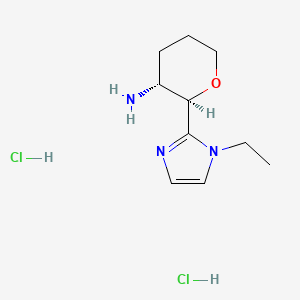
![Methyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2578525.png)
![Ethyl 4-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-3-oxobutanoate](/img/structure/B2578526.png)
